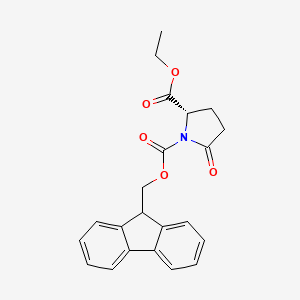

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine-based compound featuring a 5-oxo group and dual carboxylate esters protected by a fluorenylmethyl (Fmoc) group and an ethyl ester. The Fmoc group is a base-labile protecting moiety widely used in peptide synthesis, enabling controlled deprotection under mild conditions . This compound serves as a critical intermediate in organic and medicinal chemistry, particularly in the synthesis of protease inhibitors or chiral ligands.

Properties

Molecular Formula |

C22H21NO5 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-O-ethyl 1-O-(9H-fluoren-9-ylmethyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C22H21NO5/c1-2-27-21(25)19-11-12-20(24)23(19)22(26)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3/t19-/m0/s1 |

InChI Key |

SPOXFTFFXPHVFI-IBGZPJMESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a fluorenylmethyl derivative with a pyrrolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced techniques such as chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific pathways and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives could effectively target cancer cell lines, leading to reduced viability and increased apoptosis markers .

2. Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective applications. It may modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : Research highlighted in Neuropharmacology found that specific pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced damage, indicating a promising avenue for further exploration .

Organic Synthesis

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate serves as an important intermediate in organic synthesis:

1. Chiral Synthesis

The compound's chiral nature makes it suitable for synthesizing other chiral compounds. It can be utilized as a chiral auxiliary in asymmetric synthesis.

Table: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Application Area | Advantages |

|---|---|---|

| (S)-1-((9H-Fluoren-9-yl)methyl) ... | Organic Synthesis | High enantioselectivity |

| (R)-Mandelic Acid | Pharmaceuticals | Broad applicability |

| (S)-Proline | Catalysis | Cost-effective |

Materials Science

The unique structural features of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate lend themselves to applications in materials science:

1. Polymer Chemistry

This compound can be employed in the development of novel polymers with specific properties such as enhanced thermal stability and mechanical strength.

Case Study : Research has shown that incorporating such pyrrolidine derivatives into polymer matrices can significantly improve their mechanical properties while maintaining flexibility .

Mechanism of Action

The mechanism of action of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Research Findings and Implications

- Stability : Ethyl esters in the target compound may offer superior metabolic stability over methyl esters, as observed in pharmacokinetic studies of analogous compounds .

- Ligand Design : Piperidine-based analogs (e.g., Compound [13]) demonstrate the importance of extended aromatic systems and heterocyclic substituents in achieving high-affinity binding to FKBP51 .

Biological Activity

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a fluorenyl group and a pyrrolidine core, suggests potential applications in drug development and enzyme studies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and implications in research.

Chemical Structure

The compound can be represented as follows:

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate primarily functions as a protecting group in peptide synthesis. It selectively binds to amino acids, preventing side reactions during peptide chain elongation. The fluorenyl moiety can be removed under mild conditions, facilitating the recovery of unmodified peptides for further biological study .

Biological Applications

The compound has been explored for various applications:

1. Medicinal Chemistry

- Peptide Synthesis : Used as a protecting group to enhance the yield and purity of synthesized peptides.

- Drug Development : Its derivatives are being investigated for their potential as pharmaceuticals targeting specific biological pathways.

2. Enzyme Studies

- The compound aids in understanding enzyme mechanisms by providing a stable substrate for interaction studies .

3. Anticancer Research

- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific metabolic pathways involved in tumor growth .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate and its derivatives:

Q & A

Q. What are the standard synthetic routes for (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate?

The compound is typically synthesized via alkylation of a pyrrolidine precursor. For example, (S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can be treated with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −78°C, followed by allyl bromide addition to introduce substituents at the 4-position . Esterification steps often employ 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in ethyl acetate with tert-butoxycarbonyl (Boc) anhydride for protecting group installation . Purification typically involves silica gel chromatography (e.g., 20–50% EtOAc/hexane) .

Q. How should researchers handle and store this compound safely?

The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm stereochemistry and regioselectivity. Diastereomeric ratios can be quantified via integration of distinct proton signals .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguous stereochemistry .

- Chromatography: Reverse-phase HPLC or flash column chromatography (e.g., MeOH/CHCl) for purity assessment and diastereomer separation .

Advanced Research Questions

Q. How can diastereomers formed during synthesis be resolved?

Diastereomers (e.g., 4-allyl derivatives) are separable via flash column chromatography. For example, a 2:1 diastereomer mixture was resolved using EtO/hexane (1:2), followed by EtO/hexane (1:1), yielding distinct R values (0.13 vs. 0.06) . NOESY experiments further confirm stereochemistry by detecting through-space coupling between protons (e.g., 2-H and 4-H in the pyrrolidine ring) .

Q. What strategies optimize alkylation at the 4-position of the pyrrolidine ring?

- Low-temperature conditions (−78°C): Minimize side reactions during enolate formation using strong bases like LiHMDS .

- Controlled stoichiometry: Excess allyl bromide (4 eq.) ensures complete alkylation .

- Solvent choice: Tetrahydrofuran (THF) enhances enolate stability and reactivity . Post-reaction quenching with saturated NHCl prevents over-alkylation.

Q. How to interpret conflicting NMR data for this compound?

Conflicts may arise from dynamic rotational isomerism or overlapping signals. Solutions include:

Q. What are common side reactions during esterification, and how to mitigate them?

- Hydrolysis of active esters: Occurs in humid conditions. Use anhydrous solvents (e.g., EtOAc) and molecular sieves .

- Racemization at stereocenters: Minimized by avoiding strong acids/bases and using DMAP as a mild catalyst .

- Byproduct formation (e.g., tert-butyl chloride): Removed via aqueous extraction (brine) and drying over MgSO .

Data Contradiction Analysis

Example: Conflicting diastereomer ratios reported in alkylation reactions may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.